4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzenesulfonamide
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Overview
Description
4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide group attached to an oxazolidinone ring, which is further substituted with a hydroxymethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the oxazolidinone ring, followed by the introduction of the benzenesulfonamide group. The hydroxymethyl group can be introduced through selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The oxazolidinone ring can be reduced to form different nitrogen-containing heterocycles.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Triethyl silane in trifluoroacetic acid is commonly used for the reduction of the oxazolidinone ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the benzenesulfonamide group.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as aldehydes, carboxylic acids, and substituted benzenesulfonamides. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the enzyme’s function, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars, used in the food industry and as a feedstock for the production of fuels.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: A compound with a thiazole and oxadiazole ring, studied for its potential biological activities.
Uniqueness
4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzenesulfonamide is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes, such as carbonic anhydrase IX, sets it apart from other similar compounds and highlights its potential for therapeutic applications.
Properties
IUPAC Name |
4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c11-18(15,16)9-3-1-7(2-4-9)12-5-8(6-13)17-10(12)14/h1-4,8,13H,5-6H2,(H2,11,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDDLNAGDYFFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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